5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
Description
Properties
Molecular Formula |
C10H7F2NOS |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
5-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7F2NOS/c11-10(12)8-3-2-7(15-8)6-1-4-9(14)13-5-6/h1-5,10H,(H,13,14) |
InChI Key |
ILPVSDAQIYLSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Thienyl Halide Substitution
The difluoromethyl group on the thienyl ring is introduced via halogen exchange reactions. Starting from 5-bromo-2-thiophenecarbaldehyde, treatment with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C facilitates bromide-to-fluoride substitution. Subsequent reduction of the aldehyde to a difluoromethyl group is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 5-(difluoromethyl)thiophene-2-carbaldehyde.
Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | KF, DMF | 100°C | 62% |
| 2 | DAST, DCM | -10°C | 78% |
Pyridin-2-ol Activation
Parallel synthesis of the pyridin-2-ol component involves bromination of pyridin-2-ol at the 5-position using N-bromosuccinimide (NBS) in acetic acid. The resulting 5-bromopyridin-2-ol serves as a coupling partner.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 5-(difluoromethyl)thien-2-ylboronic acid and 5-bromopyridin-2-ol is employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of toluene/ethanol (3:1) with aqueous sodium carbonate (Na₂CO₃) at 80°C achieves biaryl bond formation.
Optimized Parameters:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 68% |
Direct C-H Arylation
Alternative methods utilize C-H activation of pyridin-2-ol using Pd(OAc)₂ and 2,2'-bipyridine as a ligand. The reaction with 5-(difluoromethyl)thiophene-2-iodide in dimethylacetamide (DMA) at 120°C affords the target compound with reduced step count.
One-Pot Tandem Synthesis
Sequential Fluorination and Coupling
A tandem approach combines difluoromethylation and coupling in a single reactor. 5-Bromo-2-thiophenecarbaldehyde undergoes in situ fluorination with ClCF₂H in the presence of CuI, followed by coupling with 5-bromopyridin-2-ol using Pd(dba)₂ and Xantphos.
Key Advantages:
-
Eliminates intermediate isolation
-
Reduces solvent waste
Performance Metrics:
| Step Integration | Total Yield | Purity |
|---|---|---|
| Fluorination + Coupling | 55% | 95% |
Mechanistic Insights and Challenges
Stability of Fluorinated Intermediates
The difluoromethylthienyl boronic acid intermediate exhibits limited stability, requiring immediate use post-synthesis. ¹⁹F NMR studies reveal decomposition via hydrolysis, necessitating anhydrous conditions.
Regioselectivity in Coupling Reactions
Competing coupling at the 4-position of pyridin-2-ol is mitigated using bulky ligands (e.g., SPhos), enhancing 5-position selectivity.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the original structure.
Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that derivatives of pyridine compounds, including 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol, exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory process. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study: COX-2 Inhibition
A study evaluated the anti-inflammatory activity of several pyridine derivatives, including 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol. The results revealed that these compounds significantly suppressed COX-2 activity in vitro, suggesting their potential as anti-inflammatory agents .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes relevant to disease pathways. Specifically, it has been noted for its potential in inhibiting Janus kinases (JAKs), which play a crucial role in signaling pathways associated with inflammatory diseases and cancers.
Case Study: JAK Inhibition
Recent studies have highlighted the role of JAK inhibitors in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The structural features of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol position it as a candidate for further development as a JAK inhibitor, potentially offering therapeutic benefits for patients suffering from these conditions .
Antitumor Activity
There is growing evidence that compounds with similar structural motifs to 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol exhibit antitumor properties. Research into pyrazolo[1,5-a]pyrimidines has shown their effectiveness against various cancer cell lines, suggesting that modifications to the pyridine structure could enhance its anticancer activity.
Case Study: Anticancer Potential
In a study focused on pyrazolo[1,5-a]pyrimidines, compounds were synthesized and evaluated for their anticancer activity. These derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, indicating that similar modifications to 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol could yield effective anticancer agents .
Material Science Applications
Beyond medicinal chemistry, 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol and its derivatives are being explored for applications in material science due to their unique photophysical properties. Their ability to form crystals with notable conformational characteristics opens avenues for use in electronic materials and sensors.
Case Study: Photophysical Properties
Research has demonstrated that certain pyridine derivatives can serve as emergent fluorophores due to their exceptional photophysical properties. This suggests potential applications in developing new materials for optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
A. Fluorinated Pyridinols
- 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (CAS 1214329-19-7):
- Replaces the thienyl group with a 3-fluorophenyl ring and adds a trifluoromethyl (-CF$_3$) group at the 6-position.
- Properties : Higher molecular weight (257.18 g/mol) compared to the target compound, with a predicted density of 1.405 g/cm³ and pKa of 7.27 .
- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the thienyl group in the target compound may improve π-π stacking interactions.
- 2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS 1122660-29-0): Combines thienyl and fluorophenol moieties but lacks the pyridine core. Properties: Molecular weight 286.33 g/mol, suggesting larger steric bulk compared to pyridine-based analogs .
B. Thienyl-Substituted Pyridines
- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3):
Functional Group Variations
A. Difluoromethyl vs. Trifluoromethyl
- 5-(Trifluoromethyl)-2-pyridinemethanol: Features a trifluoromethyl group (-CF$3$) and a hydroxymethyl (-CH$2$OH) substituent. Impact: The -CF$3$ group increases electronegativity and stability but reduces solubility compared to -CF$2$H .
B. Thienyl vs. Phenyl Substituents
- 5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6): Replaces thienyl with a 4-ethylphenyl group and uses a pyrimidine core.
Data Tables
Table 1. Comparative Physical and Chemical Properties
*Calculated based on molecular formula C${10}$H$7$F$_2$NOS.
Research Findings and Implications
- Biological Relevance : Thienyl-substituted compounds (e.g., triazoles in ) show antibacterial activity, suggesting the target compound could be explored for similar applications.
- Synthetic Challenges : Difluoromethyl-thienyl groups may require specialized fluorination techniques, as seen in analogs from .
Biological Activity
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is a heterocyclic compound characterized by its unique structural features, including a pyridine ring substituted with a difluoromethyl group and a thienyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical formula for 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is C10H8F2N2OS, which indicates the presence of nitrogen and sulfur atoms that contribute to its reactivity and biological activity. The difluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .
The biological activity of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is primarily attributed to its interaction with various molecular targets within cells. The difluoromethyl group may enhance the compound's binding affinity to proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways through which this compound exerts its effects are still under investigation, but it is believed to involve modulation of biochemical pathways associated with disease processes.
Antimicrobial Properties
Research indicates that 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol exhibits notable antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes critical for bacterial survival .
Anticancer Properties
In anticancer studies, this compound has demonstrated significant activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range. The growth inhibition observed can be reversed by the addition of thymidine, suggesting a mechanism involving the intracellular release of active metabolites .
Case Studies
- Cell Proliferation Inhibition : A study evaluating the growth inhibitory activity of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol against L1210 mouse leukemia cells revealed potent inhibition, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its utility in developing new antibacterial agents.
Comparative Analysis
To better understand the biological activity of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Difluoromethyl)-2-thienylmethanamine | Contains a difluoromethyl group and thienyl moiety | Antimicrobial |
| 5-(Difluoromethyl)-2-thienylpyridine | Similar thienyl structure without hydroxyl group | Anticancer |
| 5-(Difluoromethyl)-2-thienylpyrimidine | Incorporates a pyrimidine ring instead of pyridine | Potentially anticancer |
This table highlights how the unique combination of functional groups in 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol contributes to its distinct chemical reactivity and biological properties compared to its analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol?
- Answer: Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated pyridin-2-ol derivatives (e.g., 5-bromopyridin-2-ol) and 5-difluoromethylthienyl boronic acids. Reaction conditions often include palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and reflux in ethanol/water mixtures. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Analogous protocols for related fluorinated heterocycles demonstrate yields of 60-75% .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol?
- Answer:
- Structural Elucidation:
- 1H/13C/19F NMR : To confirm substituent positions and fluorine integration.
- HRMS : For exact molecular weight verification (e.g., [M+H]+ calculated for C₁₀H₈F₂NO₂S: 256.0342).
- Purity Analysis:
- HPLC-UV : Using C18 columns (acetonitrile/water gradient) to quantify impurities (<2%).
- Melting Point : Comparative analysis with literature values (if available) .
Advanced Research Questions
Q. How does the difluoromethyl-thienyl moiety influence the compound's electronic properties and reactivity in catalytic systems?
- Answer: The difluoromethyl group acts as a strong electron-withdrawing substituent, polarizing the thienyl ring and enhancing electrophilicity at the β-position. This facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides) and stabilizes transition states in cross-coupling reactions. Computational studies (DFT) on analogous fluorinated thiophenes show reduced LUMO energy (-1.8 eV vs. non-fluorinated analogs), correlating with increased reactivity in Pd-catalyzed couplings .
Q. What experimental strategies address discrepancies in reported solubility profiles across polar and non-polar solvents?
- Answer: Systematic solubility studies under controlled conditions are recommended:
- Solvent Screening : Test in DMSO, ethanol, THF, and chloroform at 25°C and 50°C.
- Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~270 nm) with calibration curves for concentration determination.
- pH-Dependent Solubility : Assess solubility in buffered solutions (pH 3–10) to identify optimal conditions for biological assays. Data from related hydroxypyridines suggest improved solubility in DMSO (>50 mg/mL) but limited aqueous solubility (<1 mg/mL) .
Q. How can researchers mitigate oxidative degradation during long-term storage of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol?
- Answer: Stability optimization strategies include:
- Storage Conditions : Argon atmosphere, -20°C in amber vials with desiccants (e.g., molecular sieves).
- Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to ethanol stock solutions.
- Quality Control : Monthly HPLC checks to monitor degradation products (e.g., sulfoxide derivatives). Accelerated stability studies (40°C/75% RH) on similar compounds show <5% degradation over 6 months with proper stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
